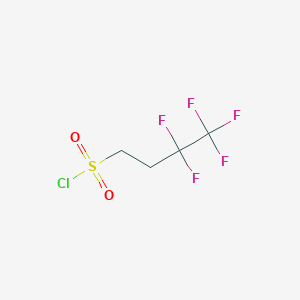
3,3,4,4,4-Pentafluorobutane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4,4-Pentafluorobutane-1-sulfonyl chloride: is a chemical compound with the molecular formula C₄H₄ClF₅O₂S It is a sulfonyl chloride derivative, characterized by the presence of five fluorine atoms attached to a butane backbone, along with a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3,4,4,4-Pentafluorobutane-1-sulfonyl chloride can be synthesized through the fluorination of butane derivatives. One common method involves the reaction of butane-1-sulfonyl chloride with a fluorinating agent such as potassium fluoride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods: Industrial production of this compound often involves the electrochemical fluorination of sulfolane. This process replaces hydrogen atoms in the butane backbone with fluorine atoms, resulting in the formation of the desired pentafluorinated product .
Chemical Reactions Analysis
Types of Reactions: 3,3,4,4,4-Pentafluorobutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, phenoxides, and enolates, forming sulfonamides, aryl sulfonates, and alkenyl sulfonates, respectively.
Common Reagents and Conditions:
Nucleophiles: Amines, phenoxides, and enolates are commonly used nucleophiles in substitution reactions.
Hydrolysis Conditions: Basic conditions, such as the presence of barium hydroxide, facilitate the hydrolysis of the sulfonyl chloride group.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Aryl Sulfonates: Formed from the reaction with phenoxides.
Alkenyl Sulfonates: Formed from the reaction with enolates.
Scientific Research Applications
3,3,4,4,4-Pentafluorobutane-1-sulfonyl chloride has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of bioactive molecules.
Industry: It is used in the production of fluorinated surfactants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3,4,4,4-Pentafluorobutane-1-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various sulfonyl derivatives. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Perfluorobutanesulfonyl fluoride: Similar in structure but contains a sulfonyl fluoride group instead of a sulfonyl chloride group.
Trifluoromethanesulfonyl chloride: Contains three fluorine atoms and a sulfonyl chloride group, used in similar applications but with different reactivity and stability profiles.
Uniqueness: 3,3,4,4,4-Pentafluorobutane-1-sulfonyl chloride is unique due to its pentafluorinated butane backbone, which imparts distinct chemical properties such as increased stability and reactivity compared to other sulfonyl chlorides. This makes it particularly useful in applications requiring robust and reactive sulfonylating agents .
Properties
IUPAC Name |
3,3,4,4,4-pentafluorobutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF5O2S/c5-13(11,12)2-1-3(6,7)4(8,9)10/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJVCLVKSCZXQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
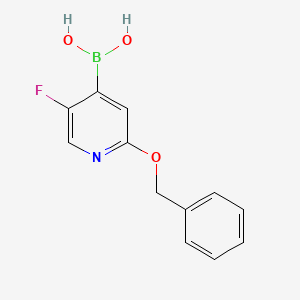
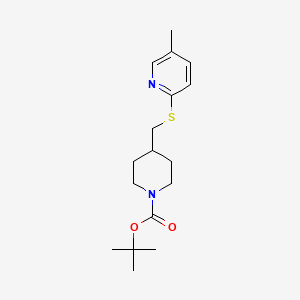
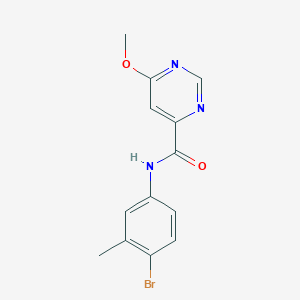
![3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2444348.png)
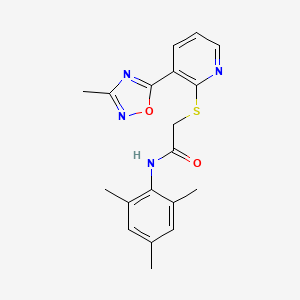
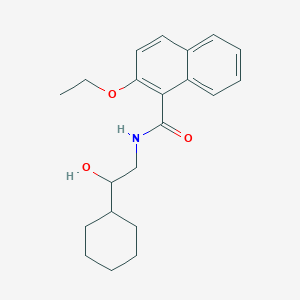
![3-({[(2E)-4-fluoro-3-oxo-1-phenyl-2,3-dihydro-1H-inden-2-ylidene]methyl}amino)benzonitrile](/img/structure/B2444354.png)

![N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide](/img/structure/B2444357.png)
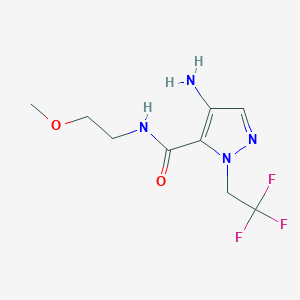
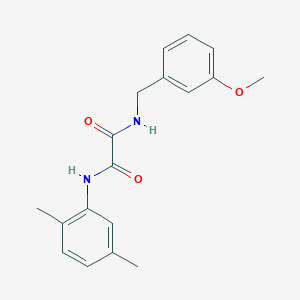
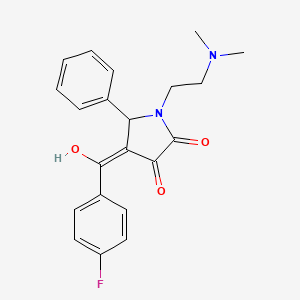
![4-{2-cyano-2-[(2-fluorophenyl)carbamoyl]eth-1-en-1-yl}phenyl 4-methoxybenzoate](/img/structure/B2444363.png)
![2-chloro-N-({4-[(dimethylamino)methyl]phenyl}methyl)acetamide hydrochloride](/img/structure/B2444364.png)
